1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

Kinase inhibitor synthesis Regioisomer separation FGFR4 antagonist intermediate

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile (CAS 1369513-79-0) is a heterobifunctional building block featuring a 2-aminopyrimidine donor, a central pyridine, and a cyclobutanecarbonitrile moiety. It is primarily deployed as a late-stage intermediate in the synthesis of aminopyrimidine-based kinase inhibitors, including selective FGFR4 antagonists.

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
Cat. No. B11794852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N
InChIInChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19)
InChIKeyWHWWEBHLZGOCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile: A Specialized Heterocyclic Intermediate for Kinase-Targeted Synthesis


1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile (CAS 1369513-79-0) is a heterobifunctional building block featuring a 2-aminopyrimidine donor, a central pyridine, and a cyclobutanecarbonitrile moiety. It is primarily deployed as a late-stage intermediate in the synthesis of aminopyrimidine-based kinase inhibitors, including selective FGFR4 antagonists [1]. The compound’s calculated physicochemical properties (MW 251.29 g/mol, tPSA 88.5 Ų, XLogP3 1.0, HBD 1, HBA 5) are consistent with oral drug-like chemical space, making it a versatile fragment for medicinal chemistry [2].

Why Generic 5-(2-Aminopyrimidin-5-yl)pyridine Intermediates Cannot Replace 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile


The regioisomeric connectivity and the cyclobutanecarbonitrile group are both critical determinants of downstream coupling efficiency and final target engagement. For instance, the 3-substituted regioisomer (CAS 1369513-80-3) places the aminopyrimidine at a different position on the pyridine ring, which alters the trajectory of the biaryl system and disrupts key hinge-binding interactions in kinase active sites . Furthermore, the cyclobutanecarbonitrile group serves as a masked carboxyl or amide bioisostere; substituting it with simple alkyl nitriles or unsubstituted cyclobutane rings reduces metabolic stability and diminishes potency in the final active pharmaceutical ingredient [1]. Simple 1-(pyridin-2-yl)cyclobutanecarbonitrile (CAS 485828-46-4) lacks the aminopyrimidine warhead entirely, requiring additional synthetic steps in a convergent route .

Quantitative Differentiation of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile Against Closest Analogs


Regioisomeric Purity and Positional Selectivity: 2-Substituted vs. 3-Substituted Pyridine Scaffolds

The target compound (2-substituted pyridine) and its 3-substituted regioisomer (CAS 1369513-80-3) are both commercially available in 97% purity . When used as an intermediate for preparing FGFR4 inhibitors such as those in US10251892, the 2-substituted isomer provides the correct trajectory for the critical hinge-binding interaction, whereas the 3-substituted isomer yields >200 nM IC50 against FGFR4 in enzymatic assays, compared to 20 nM for the final compound derived from the target intermediate [1]. This demonstrates that substitution position on the central pyridine ring is a key determinant of biological outcome.

Kinase inhibitor synthesis Regioisomer separation FGFR4 antagonist intermediate

Cyclobutanecarbonitrile as a Metabolic Handle vs. Unsubstituted Cyclobutane Analogs

The cyclobutanecarbonitrile group serves as a metabolically stable bioisostere for carboxylic acids and amides. In contrast, 1-(pyridin-2-yl)cyclobutanecarbonitrile (CAS 485828-46-4) lacks the aminopyrimidine group, and simple cyclobutane-bearing intermediates show reduced polarity and altered clearance profiles. The target compound’s tPSA of 88.5 Ų and XLogP3 of 1.0 place it in a favorable region for oral bioavailability, whereas the simpler analog has a lower tPSA and higher LogP, which would shift the balance toward CYP-mediated oxidation [1]. Although direct metabolic stability data for the isolated intermediate are not available, this property prediction is consistent with its use as a precursor to orally bioavailable FGFR4 inhibitors that demonstrate favorable pharmacokinetics in rodent models [2].

Metabolic stability Bioisostere Cyclobutane nitrile

Synthetic Utility: One-Step Coupling vs. Multi-Step Routes for Non-Functionalized Analogs

The target compound contains a free 2-amino group on the pyrimidine ring, enabling direct amide coupling or reductive amination without the need for protecting group strategies. In contrast, intermediates such as 1-(pyridin-2-yl)cyclobutanecarbonitrile (CAS 485828-46-4) require sequential halogenation, Suzuki coupling with a boronic acid or stannane, and subsequent functionalization to install the aminopyrimidine ring [1]. This adds at least 2 steps to the synthetic sequence. The target intermediate’s ready-to-use functionality reduces route length and increases overall yield, as evidenced by its use in the scalable synthesis of FGFR4 clinical candidates [2].

Synthetic efficiency Suzuki coupling Convergent synthesis

Optimal Application Scenarios for 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile Based on Differential Evidence


Preparation of Selective FGFR4 Inhibitors via Direct Amide Coupling

This intermediate is best used in the late-stage diversification of FGFR4 antagonist programs. The free 2-amino group permits rapid amide bond formation with carboxyl-containing fragments, yielding compounds with IC50 values of 20 nM against FGFR4 [1]. The correct regioisomeric orientation ensures the aminopyrimidine engages the hinge region while the cyclobutanecarbonitrile occupies the hydrophobic back pocket.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

As described in the Chinese patent literature, this compound serves as a key intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleosides, which have applications in antiviral and anticancer research [2]. The mild reaction conditions reported facilitate industrial scale-up.

Building Block for Biaryl Kinase Inhibitor Libraries

The compound’s dual functionality (amino group and nitrile) allows it to serve as a versatile core for generating diverse kinase inhibitor libraries via parallel synthesis. Its computed drug-like properties (tPSA 88.5, XLogP3 1.0) suggest that final compounds will reside in favorable oral drug space [3].

Quote Request

Request a Quote for 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.